molecular formula C₁₁H₇N₅O B560595 Kdm4D-IN-1 CAS No. 2098902-68-0

Kdm4D-IN-1

Cat. No. B560595
M. Wt: 225.21
InChI Key: ACTIHECDWUUJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KDM4D-IN-1 is a new histone lysine demethylase 4D (KDM4D) inhibitor with an IC50 value of 0.41±0.03 μM . It is used for research purposes only .


Molecular Structure Analysis

KDM4D-IN-1 is a part of the KDM4 proteins that mainly catalyze demethylation on tri- and di-methylated histone H3 lysine 9 (H3K9me3/me2), histone marks associated with gene repression and found in the heterochromatin . In addition, KDM4A-C catalyzes the demethylation of H3K36me3/me2, H3K27me3/me2, and possibly non-histone proteins, albeit at a lower rate .


Physical And Chemical Properties Analysis

The physical and chemical properties of KDM4D-IN-1 include a molecular weight of 225.21 and a formula of C11H7N5O . It appears as a solid with a light yellow to khaki color . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Cancer Therapeutics

  • Field : Oncology
  • Application : KDM4 proteins, including KDM4D, are overexpressed or deregulated in multiple cancers, cardiovascular diseases, and mental retardation, making them potential therapeutic targets . KDM4D-IN-1, as a KDM4-selective inhibitor, could potentially be used in cancer treatment .
  • Methods : The exact physiological and oncogenic functions of KDM4 demethylase are being defined to provide the foundation for the discovery of novel potent inhibitors .

Kidney Cancer Treatment

  • Field : Nephrology
  • Application : KDM4D has been reported to be responsible for the development of a variety of cancers, including clear cell renal cell carcinoma (ccRCC), one of the representative genitourinary tumors . KDM4D-IN-1 could potentially be used to inhibit KDM4D and suppress ccRCC progression .
  • Methods : KDM4D can prompt ccRCC development by interacting with genes related to vessel morphogenesis . KDM4D directly interacts with the JAG1 promoter and advances tumor angiogenesis by upregulating VEGFR-3 and antagonizing notch signaling .
  • Results : High expression level of KDM4D is connected with advanced Fuhrman grade and lower overall survival . The results indicate that KDM4D could be a potential prognostic marker and therapeutic target for ccRCC patients .

Safety And Hazards

KDM4D-IN-1 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . After contact with skin, it should be washed immediately with plenty of water .

properties

IUPAC Name

4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRSAIIBSBCBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kdm4D-IN-1

Citations

For This Compound
4
Citations
H Yan, L Zhu, J Zhang, Z Lin - Cell Death Discovery, 2021 - nature.com
… We treated 786-O and Caki-1 cells with 0.5 μm KDM4D inhibitor (KDM4D-IN-1, MedChemExpress LLC, New Jersey, USA) and performed colony formation assays in 10 cm dish, wound …
Number of citations: 6 www.nature.com
Y Feng, X Zhao, Z Li, C Luo, Z Ruan… - Microscopy and …, 2021 - academic.oup.com
… mRNA and KDM4D inhibitor KDM4D-IN-1 were applied in this … decreased when the inhibitor KDM4D-IN-1 was used (p < 0.05; … (p < 0.05), and when KDM4D-IN-1 was supplemented, the …
Number of citations: 6 academic.oup.com
Q Chen, K Peng, P Mo, C Yu - Cancers, 2022 - mdpi.com
… KDM4D-IN-1 is a highly specific inhibitor of JMJD2D with IC50 of 0.41 ± 0.03 μM. Yan et al. … and in vivo are suppressed using the KDM4D-IN-1 inhibitor, which successfully inhibits the …
Number of citations: 2 www.mdpi.com
ND Das, H Niwa, T Umehara - Epigenomes, 2023 - mdpi.com
… For instance, KDM4D-IN-1 is a specific inhibitor of KDM4D with an IC 50 of 0.41 μM and shows anti-proliferative and anti-angiogenic effects on renal cell carcinoma cells both in vitro …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.